S1p 受体激动剂 1
描述
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid, also known as lysosphingolipid . It is also referred to as a bioactive lipid mediator . S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . S1P can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase .
Synthesis Analysis
Serinolamide A, a natural product of the sea, was synthesized and performed S1P 1 receptor internalization assay to evaluate functionally antagonistic S1P 1 receptor agonist activity . New derivatives were synthesized by introducing the phenyl ring moiety of fingolimod . Among them, compounds 19 and 21 had superior S1P 1 agonistic effects to serinolamide .
Molecular Structure Analysis
The molecular structure of S1P receptor agonist 1 has been studied using cryo-EM structures . The structures of Gi-coupled human S1PR1 complexes bound to endogenous agonist d18:1 S1P, benchmark lipid-like S1P mimic phosphorylated Fingolimod ((S)-FTY720-P), or non-lipid-like therapeutic molecule CBP-307 in two binding modes were reported .
Physical And Chemical Properties Analysis
S1P contains a hydrophilic head group and a hydrophobic tail, which renders itself water incompatible .
科学研究应用
Ischaemia and Reperfusion Injury
- Field : Medical Sciences
- Application : S1P receptor agonists are being studied for their potential to reduce inflammation in conditions such as ischaemia-reperfusion injury (IRI) .
- Methods : In vitro studies were conducted using a murine model of peritoneum cell recruitment. The study also involved neutrophil chemotaxis assays and permeability assays .
Multiple Sclerosis
- Field : Neurology
- Application : S1P receptor modulators have been approved as medicines for patients with multiple sclerosis (MS) .
- Methods : The study focused on the S1P pathway, the characteristics and S1PR binding profiles of S1PR modulators, the mechanisms of action of S1PR modulators with regard to immune cell trafficking and neuroprotection in MS .
- Results : Investigation of the S1P pathway has led to the approval of three S1PR modulators, fingolimod, siponimod, and ozanimod, as medicines for patients with MS .
Alzheimer’s Disease
- Field : Neurology
- Application : In a rat model of Alzheimer’s disease, chronic SEW2871 administration inhibited β amyloid (Aβ 1–42)-induced spatial memory impairment and hippocampal neuronal loss .
- Methods : The study involved the administration of SEW2871, an S1P receptor agonist, in a rat model of Alzheimer’s disease .
- Results : The study indicated that the S1P 1 signaling pathway offers a novel therapeutic target for the prevention of neurodegenerative disorders .
Viral Infections
- Field : Virology
- Application : Activation of Sphk1/2 accelerates infections such as respiratory syncytial virus (RSV) and cytomegalovirus (CMV) infections, while its inhibition truncates viral replication of measles virus (MV) and influenza A virus .
- Methods : The study involved the investigation of the effects of Sphk1/2 activation and inhibition on various viral infections .
- Results : The study found that Sphk1/2 activation and inhibition have differential effects on various viral infections .
Potential Treatment for Multiple Sclerosis
- Field : Neurology
- Application : Researchers have developed new sphingosine-1-phosphate-1 (S1P 1) receptor agonists called 21l and 21m as potential treatments for multiple sclerosis (MS) .
- Methods : The study involved the development of new S1P 1 receptor agonists and their testing in a laboratory setting .
- Results : These new agonists showed significantly reduced lymphocyte counts in rats, indicating their potential as treatments for MS .
Drug Discovery
- Field : Pharmacology
- Application : S1P receptor agonists have been used in the discovery of new drugs .
- Methods : The study involved the investigation of the effects of various S1P receptor agonists on the discovery of new drugs .
- Results : The study found that S1P receptor agonists have potential applications in the discovery of new drugs .
Cardiovascular Diseases
- Field : Cardiology
- Application : S1P receptor agonists have been found to have potential therapeutic applications in cardiovascular diseases .
- Methods : The study involved the investigation of the effects of various S1P receptor agonists on cardiovascular diseases .
- Results : The study found that S1P receptor agonists have potential applications in the treatment of cardiovascular diseases .
Drug Discovery
- Field : Pharmacology
- Application : S1P receptor agonists have been used in the discovery of new drugs . Examples of their applications include Claritin a H1 histamine receptor antagonist, Cozaar an AT1 angiotensin receptor antagonist, Neurontin a GABA B γ-aminobutyric acid receptor agonist, Plavix a P2Y12 ADP receptor antagonist, Singulair a CysLT1 leukotriene D4 receptor antagonist, Zantac a H2 histamine receptor antagonist, and Zyprexa a mixed D2/D1/5-HT2 dopamine/serotonin receptors antagonist .
- Methods : The study involved the investigation of the effects of various S1P receptor agonists on the discovery of new drugs .
- Results : The study found that S1P receptor agonists have potential applications in the discovery of new drugs .
安全和危害
未来方向
S1P modulators represent a novel and promising therapeutic strategy for immune-mediated diseases . New S1PR modulators are under clinical development for multiple sclerosis (MS), and their uses are being evaluated to treat other immune-mediated diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis .
属性
IUPAC Name |
1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S1p receptor agonist 1 | |
CAS RN |
1514888-56-2 | |
Record name | Icanbelimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icanbelimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。